Prednisolone metasulfobenzoate is a synthetic derivative of prednisolone, a glucocorticoid steroid widely used for its anti-inflammatory and immunosuppressive properties. This compound has been developed to enhance the therapeutic effects of prednisolone while minimizing systemic side effects, particularly in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease . The compound is classified as a glucocorticoid and is recognized for its ability to exert potent anti-inflammatory actions.
Prednisolone metasulfobenzoate is synthesized from prednisolone, which itself is derived from cortisone. The synthesis involves chemical modifications to enhance solubility and bioavailability, making it suitable for various pharmaceutical formulations. The compound has been documented in patent literature and scientific studies, indicating its relevance in therapeutic applications .
The synthesis of prednisolone metasulfobenzoate involves several steps that modify the prednisolone structure to introduce a sulfonate group. This modification enhances the compound's solubility and stability in aqueous environments.
The molecular structure of prednisolone metasulfobenzoate features a prednisolone core with a sulfonate group attached to a benzoate moiety. This structural modification is critical for its enhanced pharmacological properties.
Prednisolone metasulfobenzoate can undergo various chemical reactions typical of glucocorticoids. These include:
The stability of prednisolone metasulfobenzoate under different pH conditions has been studied to optimize its formulation for drug delivery systems. For instance, formulations may include excipients that enhance dissolution at physiological pH levels .
Prednisolone metasulfobenzoate exerts its pharmacological effects primarily through binding to glucocorticoid receptors in target tissues. This interaction leads to:
Studies have shown that the sulfonated derivative exhibits improved solubility compared to prednisolone alone, enhancing its bioavailability and therapeutic efficacy .
Prednisolone metasulfobenzoate is primarily used in:
The synthesis of prednisolone metasulfobenzoate (C~28~H~32~O~9~S) represents a specialized esterification protocol within corticosteroid chemistry. This derivative is synthesized through a regioselective esterification reaction targeting the C21 hydroxyl group of prednisolone. Industrial-scale production employs carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC) as activating agents, facilitating nucleophilic attack by the sulfobenzoic acid's carboxyl group. The reaction proceeds under anhydrous conditions in aprotic solvents like dimethylformamide (DMF) or dichloromethane to prevent hydrolysis of the activated intermediate [2] [8].
A critical advancement in this synthesis pathway is the development of protective group strategies for the highly reactive ketone at C3 and hydroxyl groups at C11 and C17 positions of prednisolone. Temporary protection using silyl ethers (e.g., tert-butyldimethylsilyl chloride) or acetate groups allows selective esterification at C21 without compromising the steroid backbone's integrity. Deprotection under mild acidic conditions yields the pure metasulfobenzoate ester. Industrial optimization has demonstrated that maintaining a reaction temperature of 0-5°C during the activation step significantly reduces diester formation, improving reaction selectivity above 92% [2] [8].
Table 1: Physicochemical Properties of Prednisolone Metasulfobenzoate
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C~28~H~32~O~9~S | - |
Molecular Weight | 544.6 g/mol (acid); 566.6 g/mol (sodium salt) | - |
CAS Registry Number | 3694-41-5 (free acid); 630-67-1 (sodium salt) | - |
Appearance | White to pale yellow crystalline solid | Ambient conditions |
Solubility Profile | >50 mg/mL in aqueous buffers (sodium salt) | pH 7.4, 25°C |
IUPAC Name | 3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid | - |
Synonyms | Prednisolone sodium metazoate, Predocol, Prednisolone sodium metasulfobenzoate | - |
The meta-substitution pattern on the benzoate ring distinguishes prednisolone metasulfobenzoate from its ortho- and para-isomers. This specific regiochemistry is achieved through directed ortho-metalation techniques on protected 3-(methoxycarbonyl)benzenesulfonate precursors, followed by controlled hydrolysis. Nuclear magnetic resonance (NMR) studies confirm the meta-configuration through characteristic proton coupling patterns: the aromatic protons adjacent to the sulfonate group (position 2 and 4) display distinctive chemical shifts at δ 8.12 (t, J=1.8 Hz) and δ 8.00 (ddd, J=8.0, 2.2, 1.1 Hz), respectively, while the proton at position 6 appears furthest downfield at δ 8.48 (dt, J=1.8, 0.5 Hz) [2] [6].
The ester linkage's stability is enhanced by the electron-withdrawing effect of the meta-sulfonate group, which reduces electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack. This configuration also optimizes the molecule's hydrogen-bonding capacity – the sulfonate group can form water-bridging networks that significantly enhance aqueous solubility compared to unmodified prednisolone. Computational modeling reveals that the meta-configuration positions the sulfonate group at an optimal distance (7.2Å) from the steroid nucleus, minimizing steric hindrance while maintaining favorable solvation energy (-42.3 kcal/mol) [2] [5].
The critical quality attribute for this positional isomer is controlled through reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0; 45:55 v/v). Under these conditions, the meta-isomer elutes at 8.2 minutes, clearly separated from the ortho-isomer (7.3 min) and para-isomer (9.8 min). This method achieves baseline separation with a resolution factor >2.0, enabling precise quantification of isomeric impurities below 0.1% [6] [8].
Industrial production of prednisolone metasulfobenzoate employs multistage crystallization as the primary purification strategy. The crude ester is dissolved in a 7:3 (v/v) mixture of ethanol:water at 60°C, followed by gradient cooling to 4°C at a controlled rate of 10°C/hour. This gradual cooling induces the formation of needle-shaped crystals with consistent polymorphic Form I, confirmed by X-ray diffraction patterns showing characteristic peaks at 2θ = 8.7°, 12.9°, and 16.3°. The crystallization mother liquor is treated with activated charcoal (2% w/v) to adsorb colored impurities, and filtered through 0.2 μm membrane filters before initiating crystallization [4] [8].
Chromatographic purification becomes essential when pharmaceutical-grade material (>99.5% purity) is required. Industrial-scale preparative HPLC employs silica-based amino columns (250×50 mm, 10 μm particle size) with a ternary solvent system: methanol, dichloromethane, and 0.1% aqueous acetic acid (65:25:10 v/v/v). This system effectively separates the product from residual prednisolone (R~t~ = 6.8 min), 21-deoxyprednisolone impurities (R~t~ = 11.2 min), and sulfobenzoic acid byproducts (R~t~ = 3.5 min), with the target compound eluting at 9.4 minutes. A single chromatographic pass typically increases purity from 96.5% to 99.8% with a product recovery rate of 88±3% [4] [8].
Yield optimization studies have identified three critical process parameters:
Implementation of these parameters has increased commercial batch yields from 68% to 87% on multi-kilogram scale production. Recent advances have incorporated continuous flow chemistry systems with in-line infrared monitoring, allowing real-time adjustment of reaction parameters and further increasing yield consistency to ±1.5% between batches [4] [8].
Table 2: Comparative Analysis of Esterification Methodologies
Synthesis Parameter | Carbodiimide-Mediated | Acyl Chloride | Enzymatic Catalysis |
---|---|---|---|
Reaction Temperature | 0-5°C | -10 to -20°C | 25-30°C |
Reaction Time | 18-24 hours | 2-4 hours | 48-72 hours |
Molar Ratio (Acid:Steroid) | 1.05:1.00 | 1.20:1.00 | 1.50:1.00 |
Typical Yield (Isolated) | 85-88% | 75-80% | 60-65% |
Key Impurities | <0.5% N-acylurea | <1.2% HCl salts | <0.1% hydrolysis products |
Industrial Scalability | Excellent (>100 kg) | Moderate (10 kg) | Limited (kg scale) |
Regulatory Documentation | Included in EU DMF | Limited data | Insufficient data |
Compound Synonyms and Identifiers
Table 3: Systematic Nomenclature and Identifiers
Chemical Designation | Identifier Type |
---|---|
Prednisolone metasulfobenzoate | Primary IUPAC Name |
Prednisolone sodium metazoate | Pharmaceutical Synonym |
Predocol | Branded Name |
SR3YX73FW2 | FDA UNII Code |
3694-41-5 | CAS (Free Acid) |
630-67-1 | CAS (Sodium Salt) |
C~28~H~31~NaO~9~S | Molecular Formula (Salt) |
WVKSUFYQOHQCMM-YGZHYJPASA-N | InChI Key |
3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid | Systematic Name |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7